N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
CAS No.: 493002-71-4
Cat. No.: VC11815642
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 493002-71-4 |
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Molecular Formula | C16H11ClN2O3 |
Molecular Weight | 314.72 g/mol |
IUPAC Name | N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |
Standard InChI | InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |
Standard InChI Key | ICJOYNVGGQILDQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a chromene backbone (benzopyran) with an imino group (=NH) at position 2, a carboxamide group at position 3, and substituents at positions 2 (chlorophenyl) and 7 (hydroxyl). Its molecular formula is C₁₆H₁₁ClN₂O₃, with a molecular weight of 314.73 g/mol. Key structural elements include:
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Chromene core: A fused benzene and pyran ring system.
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Imino group: Enhances electron delocalization, influencing reactivity .
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7-Hydroxyl group: Contributes to hydrogen bonding and antioxidant potential .
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2-Chlorophenyl substituent: Introduces steric and electronic effects, modulating bioactivity .
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₆H₁₁ClN₂O₃ | |
Molecular Weight | 314.73 g/mol | |
LogP (Lipophilicity) | ~3.2 (estimated) | |
Topological Polar SA | 86.7 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Knoevenagel condensation, a method widely used for chromene derivatives . A typical protocol involves:
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Reactants: Salicylaldehyde derivative (e.g., 2-hydroxy-5-nitrobenzaldehyde) and 2-cyano-N-(2-chlorophenyl)acetamide.
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Catalyst: Base catalysts (e.g., piperidine, sodium acetate) in ethanol .
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Mechanism:
Table 2: Optimization Parameters
Parameter | Optimal Condition | Yield (%) |
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Catalyst | Piperidine (10 mol%) | 78–85 |
Solvent | Ethanol | 82 |
Temperature | 80°C | 80 |
Reaction Time | 4–6 hours | – |
Purification and Characterization
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Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
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Characterization:
Pharmacological Activities
Table 3: Cytotoxicity Data (Analog VIa )
Antimicrobial and Antioxidant Effects
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Antimicrobial: Chromene derivatives inhibit E. coli and S. aureus (MIC = 8–32 μg/mL) .
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Antioxidant: Scavenges DPPH radicals (EC₅₀ = 12–18 μM) via the 7-hydroxyl group .
Mechanism of Action
Microtubule Disruption
Chromenes bind to β-tubulin, preventing polymerization and arresting cells in G2/M phase . This mechanism is critical in TNBC, which lacks targeted therapies.
Kinase Inhibition
Analog studies show inhibition of Src kinases (IC₅₀ = 50–100 nM), disrupting signaling pathways in colorectal cancer .
Applications and Future Directions
Therapeutic Prospects
Research Gaps
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Pharmacokinetics: Limited data on absorption/distribution.
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Toxicity: In vivo studies required to validate safety.
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